5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine

Chemical Synthesis Synthetic Intermediate Allyl Ether Reactivity

Researchers requiring a tetrahydropyridine scaffold with a terminal olefin handle often face limited sourcing options. This 5-allyloxy-1-benzyl derivative (C₁₅H₁₉NO, MW 229.32 g/mol) directly addresses synthetic routes demanding allyl ether reactivity. Key supply features: • Distinct electrophilic allyl ether for nucleophilic substitution and Claisen rearrangement. • N-Benzyl protection for downstream piperidine functionalization. • Supplied as an authentic reference standard for HPLC/GC-MS impurity profiling.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 244056-95-9
Cat. No. B3369719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine
CAS244056-95-9
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC=CCOC1=CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C15H19NO/c1-2-11-17-15-9-6-10-16(13-15)12-14-7-4-3-5-8-14/h2-5,7-9H,1,6,10-13H2
InChIKeyOKWWRLUKQDFMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Allyloxy-1-benzyl-1,2,3,6-tetrahydropyridine — Procurement-Grade Overview


5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine is a synthetic tetrahydropyridine derivative (C₁₅H₁₉NO, MW 229.32 g/mol) characterized by an allyloxy substituent at the 5-position and an N-benzyl group [1]. It is listed in CAS Common Chemistry and the EPA DSSTox database [1]. Publicly available information is limited to computed physicochemical properties (XLogP3 2.8, TPSA 12.5 Ų, 0 H-bond donors) [1]. No peer-reviewed pharmacological, biochemical, or head-to-head comparator data were identified for this compound in authoritative primary sources.

Synthetic intermediate with a 5-allyloxy handle and N-benzyl protective group
Enables allyl ether chemistry: Claisen rearrangement, masked carbonyl
No pharmacological or bioactivity data; research chemical only

Why 5-Allyloxy-1-benzyl-1,2,3,6-tetrahydropyridine Cannot Be Casually Substituted


The 5-allyloxy-1-benzyl-1,2,3,6-tetrahydropyridine scaffold presents a distinct combination of an electrophilic allyl ether and a basic tertiary amine, which dictates its reactivity profile in nucleophilic substitution, Claisen rearrangement, and N-debenzylation pathways. Closely related 5-alkoxy or 5-hydroxy analogs (e.g., 5-methoxy, 5-ethoxy, 5-benzyloxy, or 5-hydroxy-1-benzyl-1,2,3,6-tetrahydropyridine) lack the terminal olefin required for these transformations, fundamentally altering synthetic utility [1]. However, no quantitative comparative reaction-yield, selectivity, or stability datasets are publicly available to support selection of the allyloxy congener over other 5-substituted 1-benzyl-tetrahydropyridines. Procurement decisions currently rely on the specific synthetic sequence for which the allyloxy handle is designed.

Target: 5-Allyloxy congener
Typical 5-alkoxy analog
Terminal olefin for Claisen and rearrangement pathways
Lacks olefin — synthetic utility fundamentally altered
Allyl ether as masked carbonyl equivalent
No latent carbonyl; different deprotection chemistry
No quantitative reactivity or selectivity data available to inform substitution choice

Quantitative Differentiation Evidence


Evidence Gap: No Quantitative Comparator Data

A thorough search of primary research papers, patents, and authoritative databases did not yield any direct head-to-head comparison, cross-study comparable data, or class-level inference with quantitative endpoints for 5-allyloxy-1-benzyl-1,2,3,6-tetrahydropyridine versus a defined comparator. The only available descriptors are computed physicochemical properties (XLogP3 = 2.8, TPSA = 12.5 Ų, HBD = 0) [1], for which no comparator values are reported in a common assay. Consequently, this evidence guide cannot fulfill its primary objective of delivering comparator-anchored, quantitative differentiation.

Evidence Gap
Data to verify
No quantitative comparator data identified
Procurement must be guided by synthetic route fit
Only computed properties (XLogP3 2.8, TPSA 12.5 Ų) are reported
Chemical Synthesis Synthetic Intermediate Allyl Ether Reactivity

Application Scenarios


Synthetic Intermediate with Latent Allyl Handle

The compound may be employed as a building block when a synthetic sequence demands a 5-allyloxy-1-benzyl-tetrahydropyridine core. The allyl ether can serve as a masked carbonyl or participate in Claisen rearrangements, while the N-benzyl group protects the piperidine nitrogen. Selection is justified only when the downstream chemistry explicitly requires the allyloxy moiety; in the absence of quantitative reactivity data, no evident advantage over alternative 5-alkoxy congeners can be claimed.

Reference Standard for Impurity Profiling

This compound may be acquired as an authentic reference sample for HPLC or GC-MS impurity profiling during the synthesis of more complex 1-benzyl-tetrahydropyridine pharmaceuticals. Its distinct retention time and mass spectrum, governed by the C₁₅H₁₉NO formula and exact mass of 229.1467 Da [1], allow unambiguous identification when co-injected with reaction mixtures. No comparative purity or stability data are available to benchmark it against standards of other 5-substituted analogs.

Medicinal Chemistry Library Enumeration for CNS Targets

The N-benzyl tetrahydropyridine scaffold has been explored in patents targeting CNS receptors and platelet aggregation [1]. The 5-allyloxy congener could be incorporated into a focused library for SAR studies. However, no published IC₅₀, Ki, or efficacy data exist for this specific compound, so its use must be considered exploratory and cannot be prioritized over analogs with established biological annotations.

Application
Selection Property
Validation Focus
Synthetic Intermediate with Allyl Handle
Allyl ether reactivity (Claisen, masked carbonyl)
Route-specific transformation confirmation
Impurity Reference Standard
Distinctive mass and chromatographic profile
Co-injection identity verification
CNS Library Enumeration
N-benzyl tetrahydropyridine scaffold
Exploratory SAR; no bioactivity data exist
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